molecular formula C12H21NO6S B3011330 4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid CAS No. 1396971-27-9

4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid

Cat. No. B3011330
CAS RN: 1396971-27-9
M. Wt: 307.36
InChI Key: JNLXXEXGPIWUOH-UHFFFAOYSA-N
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Description

This compound is a type of organic molecule that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes, such as sitagliptin .


Chemical Reactions Analysis

The Boc group can be removed from the compound under acidic conditions . This deprotection process is often used in peptide synthesis to selectively remove protecting groups without affecting other functional groups in the molecule .

Scientific Research Applications

Chemiluminescence Applications

4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid has been explored in the context of chemiluminescence. Specifically, the compound has been involved in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes exhibit thermal stability and can emit light upon base-induced decomposition. The study emphasizes the wavelength and intensity of light emitted by these compounds, which is significant in the field of chemiluminescence and its potential applications (Watanabe et al., 2010).

Asymmetric Hydrogenation and Pharmacophore Preparation

The compound has also been utilized in the asymmetric hydrogenation of enamines, leading to the synthesis of beta-amino acid pharmacophores. This process involves chiral ferrocenyl ligands and [Rh(COD)Cl]2, highlighting its relevance in the preparation of compounds with potential pharmacological applications (Kubryk & Hansen, 2006).

Catalysis in N-tert-Butoxycarbonylation

The tert-butoxycarbonyl moiety of the compound plays a crucial role in the N-tert-butoxycarbonylation of amines. This process is catalyzed efficiently and environmentally benignly by the commercially available heteropoly acid H3PW12O40. The study emphasizes the chemoselectivity and yield of the process, making it significant in the synthesis of N-Boc-protected amino acids and peptides (Heydari et al., 2007).

Synthesis of Amino and Sulfanyl Derivatives

The compound has been involved in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These derivatives were prepared under palladium-catalyzed Buchwald–Hartwig coupling reactions, indicating the compound's utility in complex organic syntheses and potential applications in medicinal chemistry (Nowak et al., 2015).

Preparation of Protected Amino Acids

The tert-butoxycarbonyl group in the compound has been leveraged in the preparation of protected amino acids, like 2,3-l-diaminopropanoic acid (l-Dap) methyl esters. The study details the synthesis, protection strategies, and applications of these compounds, underlining their importance in peptide synthesis and other biochemical applications (Temperini et al., 2020).

Future Directions

The use of Boc-protected amines in the synthesis of pharmaceuticals is a well-established practice in medicinal chemistry . Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines, as well as exploring new applications for these compounds in drug discovery .

properties

IUPAC Name

4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6S/c1-12(2,3)19-11(18)13-8(10(16)17)7-20-6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLXXEXGPIWUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid

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